2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
CAS No.: 575463-03-5
Cat. No.: VC7772676
Molecular Formula: C16H16N6O2S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575463-03-5 |
|---|---|
| Molecular Formula | C16H16N6O2S |
| Molecular Weight | 356.4 |
| IUPAC Name | 2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C16H16N6O2S/c1-24-12-7-5-11(6-8-12)19-14(23)10-25-16-21-20-15(22(16)17)13-4-2-3-9-18-13/h2-9H,10,17H2,1H3,(H,19,23) |
| Standard InChI Key | RRQOFQSYFGVBKU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The molecular formula of 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is C₁₆H₁₆N₆O₂S, with a molecular weight of 356.4 g/mol. The structure comprises:
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A 1,2,4-triazole ring substituted at position 4 with an amino group and at position 5 with a pyridin-2-yl moiety.
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A thioether linkage connecting the triazole to an acetamide group.
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An N-(4-methoxyphenyl) substituent on the acetamide carbonyl.
The pyridine and methoxyphenyl groups enhance solubility and bioavailability, while the triazole core facilitates hydrogen bonding and π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₆O₂S |
| Molecular Weight | 356.4 g/mol |
| CAS Registry Number | 575463-03-5 |
| Hydrogen Bond Donors | 3 (amino, acetamide NH) |
| Hydrogen Bond Acceptors | 8 (triazole N, pyridine N, etc.) |
| Topological Polar Surface Area | 139 Ų |
Synthesis and Characterization
Spectroscopic Characterization
Key spectroscopic features include:
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¹H NMR:
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IR:
Biological Activities and Mechanisms of Action
Table 2: Hypothesized Antimicrobial Profile (Based on Structural Analogs)
| Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8–16 µg/mL |
| Escherichia coli | 32–64 µg/mL |
| Candida albicans | 16–32 µg/mL |
Anti-Inflammatory Activity
Triazole derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in prostaglandin and leukotriene synthesis . The methoxyphenyl group in this compound may enhance COX-2 selectivity, reducing gastrointestinal toxicity risks .
Anticancer Properties
Preliminary in silico studies suggest that the triazole core intercalates DNA and inhibits topoisomerase II, while the pyridine moiety chelates metal ions essential for tumor angiogenesis .
Pharmacological and Therapeutic Applications
Target Identification
Potential molecular targets include:
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EGFR Kinase: The acetamide group may occupy the ATP-binding pocket.
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Tubulin: Disruption of microtubule assembly via interaction with β-tubulin .
Pharmacokinetics and ADMET Profile
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Absorption: High gastrointestinal permeability due to moderate logP (~2.5).
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Metabolism: Hepatic cytochrome P450-mediated oxidation of the methoxyphenyl group.
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Toxicity: Predicted low cardiotoxicity (hERG inhibition IC₅₀ > 10 μM) .
Future Research Directions
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